

# Cathepsin S: A Multifaceted Cysteine Protease at the Crossroads of Immunity and Disease

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## Compound of Interest

Compound Name: Ac-KQKLR-AMC

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## Executive Summary

Cathepsin S (CTSS), a lysosomal cysteine protease, has emerged as a critical player in a diverse array of physiological and pathological processes. Distinguished by its stability and activity at neutral pH, Cathepsin S exerts its influence both within the endo-lysosomal compartment and in the extracellular milieu. This technical guide provides a comprehensive overview of the function of Cathepsin S, with a particular focus on its interaction with the fluorogenic substrate **Ac-KQKLR-AMC**. We delve into its pivotal role in MHC class II-mediated antigen presentation, its capacity to modulate cellular signaling through protease-activated receptor 2 (PAR2), and its contribution to extracellular matrix remodeling. This document further presents detailed experimental protocols for assessing Cathepsin S activity, summarizes key quantitative data regarding its kinetics and inhibition, and provides visual representations of its associated signaling pathways to facilitate a deeper understanding of its complex biology and to support its consideration as a therapeutic target.

## Introduction to Cathepsin S

Cathepsin S is a member of the papain family of cysteine proteases, encoded by the CTSS gene in humans.[1] While ubiquitously expressed, it is found in high concentrations in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[2][3] A key feature that distinguishes Cathepsin S from many other cathepsins is its ability to retain enzymatic activity over a broad pH range, including neutral pH.[4] This allows it to function not only in the

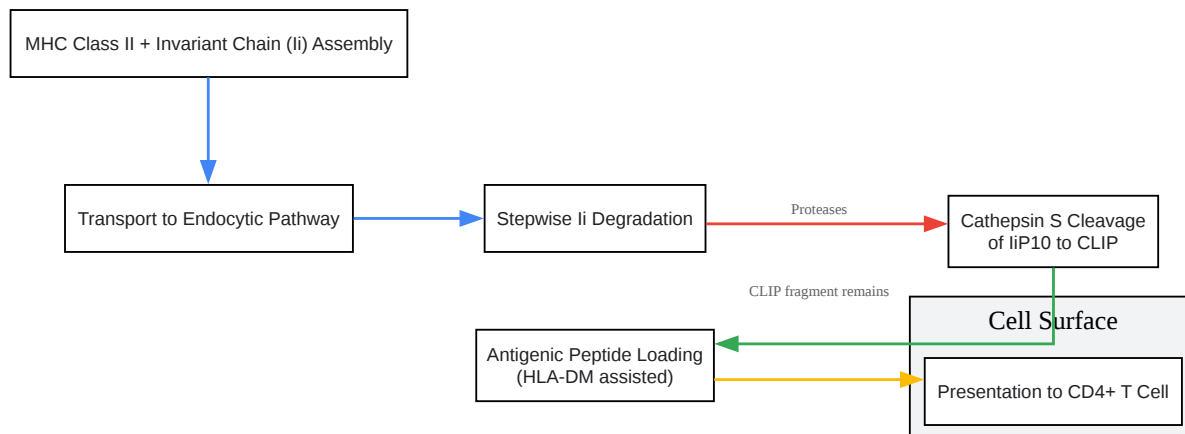
acidic environment of lysosomes but also in the extracellular space, significantly expanding its biological reach and implications in disease.

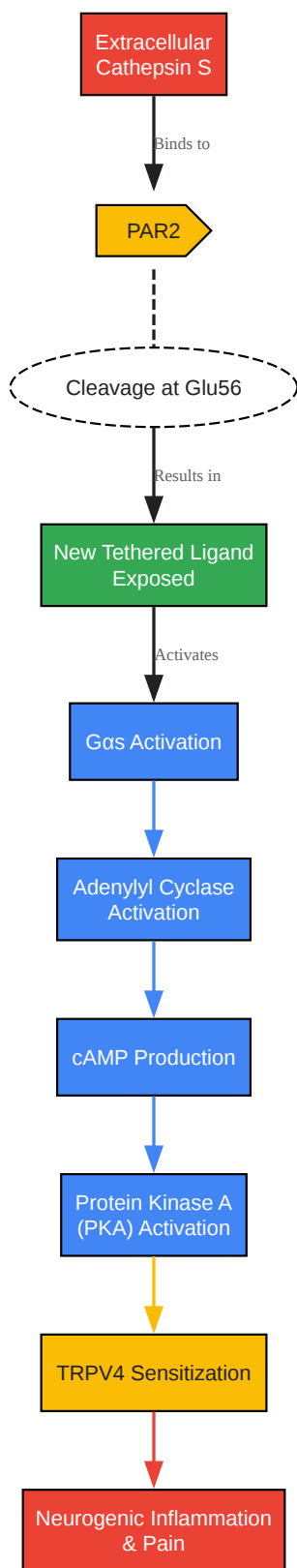
## Core Functions of Cathepsin S

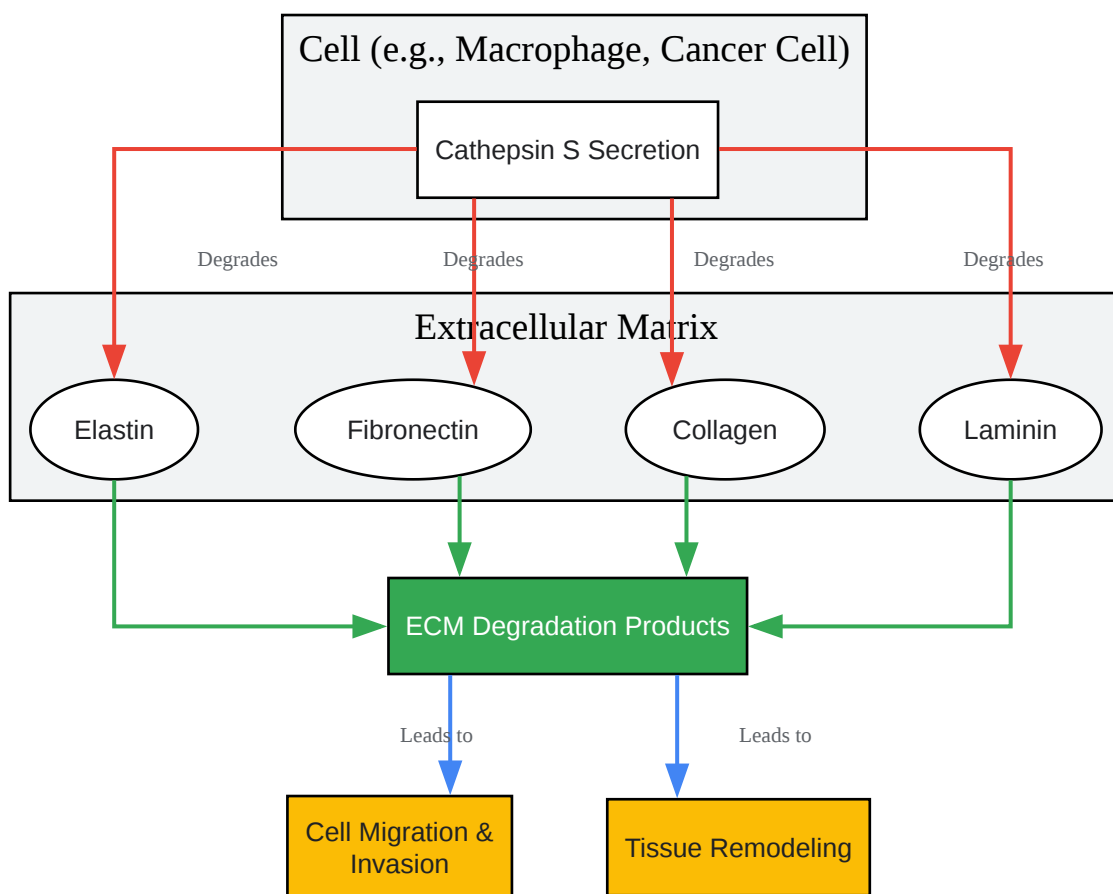
The functional repertoire of Cathepsin S is extensive, impacting key areas of immunology and tissue homeostasis.

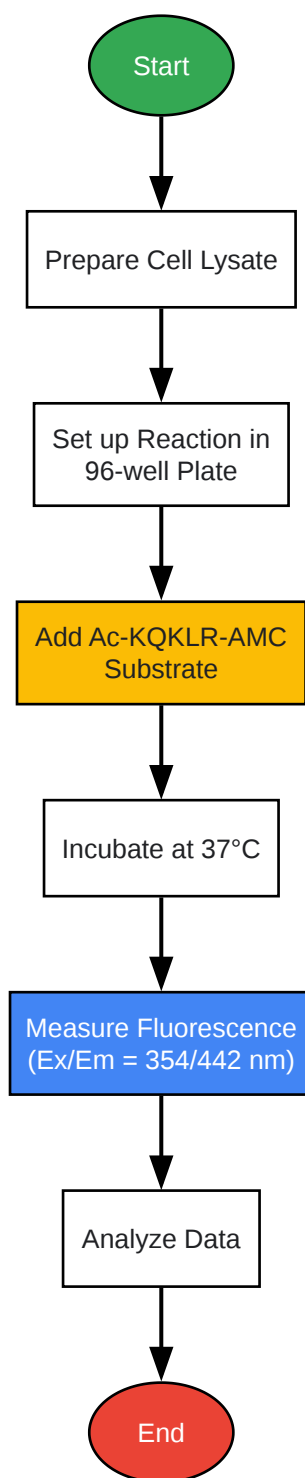
### MHC Class II Antigen Presentation

Cathepsin S plays an indispensable role in the adaptive immune response through its function in the major histocompatibility complex (MHC) class II antigen presentation pathway.<sup>[5]</sup> Within the endo-lysosomal compartments of APCs, Cathepsin S is responsible for the final proteolytic degradation of the invariant chain (Ii, CD74), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules. The cleavage of the invariant chain by Cathepsin S generates a small fragment known as the class II-associated invariant chain peptide (CLIP). The subsequent removal of CLIP, facilitated by HLA-DM, allows for the loading of antigenic peptides derived from extracellular pathogens into the MHC class II groove. The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4<sup>+</sup> T helper cells, a critical step in initiating an adaptive immune response.









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